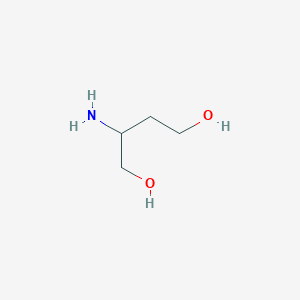

2-Aminobutane-1,4-diol

Description

BenchChem offers high-quality 2-Aminobutane-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobutane-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminobutane-1,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBVXNWDSBYQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558979 | |

| Record name | 2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-52-2 | |

| Record name | 2-Amino-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Aminobutane-1,4-diol (CAS 10405-07-9): A Chiral Building Block for Drug Discovery

Introduction: The Significance of Chiral Aminodiols in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties, as biological systems are inherently chiral.[1] Chiral 1,2- and 1,4-amino alcohols and their derivatives are privileged structural motifs found in a wide array of biologically active molecules and serve as versatile building blocks in the synthesis of complex pharmaceutical agents.[2][3] (S)-2-Aminobutane-1,4-diol, with its defined stereocenter and bifunctional nature, represents a valuable C4 chiral synthon for the construction of novel chemical entities with therapeutic potential.[4] This technical guide provides a comprehensive overview of (S)-2-Aminobutane-1,4-diol, including its synthesis, potential applications, and key technical data to support researchers and drug development professionals in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-Aminobutane-1,4-diol is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 10405-07-9 | |

| Molecular Formula | C₄H₁₁NO₂ | |

| Molecular Weight | 105.14 g/mol | |

| IUPAC Name | (2S)-2-aminobutane-1,4-diol | |

| Synonyms | (S)-2-Amino-1,4-butanediol, L-Homoserinol | |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid (for the racemic mixture) | [5] |

| Storage Temperature | 2-8 °C | [5] |

Strategic Synthesis: A Proposed Route from L-Aspartic Acid

While specific, detailed experimental protocols for the synthesis of (S)-2-Aminobutane-1,4-diol are not extensively reported in peer-reviewed literature, a logical and efficient synthetic strategy can be devised from the readily available and inexpensive chiral precursor, L-aspartic acid. This approach leverages well-established methodologies for the protection of functional groups and the reduction of carboxylic acids.

The proposed synthetic pathway involves three key stages:

-

Protection of the Amine and Carboxylic Acid Groups: To prevent unwanted side reactions during the reduction step, the amino and carboxylic acid functionalities of L-aspartic acid are first protected. A common and effective strategy is the formation of an N-Boc protected dimethyl ester.

-

Reduction of the Ester Groups: The protected diester is then reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation, capable of reducing esters to primary alcohols.[6]

-

Deprotection: The final step involves the removal of the protecting group to yield the target molecule, (S)-2-Aminobutane-1,4-diol.

Caption: Proposed synthetic pathway for (S)-2-Aminobutane-1,4-diol from L-aspartic acid.

Experimental Protocol (Theoretical)

It is crucial to note that the following protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated from a specific literature source for this exact transformation. Appropriate safety precautions and small-scale trials are strongly recommended.

Step 1: Synthesis of N-Boc-L-aspartic acid dimethyl ester

-

Suspend L-aspartic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (2.0 eq), and stir until the starting material dissolves.

-

Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-aspartic acid.

-

Dissolve the crude N-Boc-L-aspartic acid in methanol.

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 2.2 eq) dropwise.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-Boc-L-aspartic acid dimethyl ester.

Step 2: Reduction to N-Boc-(S)-2-aminobutane-1,4-diol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the LiAlH₄ suspension to 0 °C.

-

Dissolve N-Boc-L-aspartic acid dimethyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts.

-

Wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain crude N-Boc-(S)-2-aminobutane-1,4-diol.

Step 3: Deprotection to (S)-2-Aminobutane-1,4-diol

-

Dissolve the crude N-Boc-(S)-2-aminobutane-1,4-diol in a suitable solvent such as dichloromethane or methanol.

-

Add an excess of a strong acid, for example, hydrochloric acid (e.g., 4 M HCl in dioxane or methanolic HCl).

-

Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The product may be obtained as the hydrochloride salt.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base and extracted into an appropriate solvent, or purified by ion-exchange chromatography.

Applications in Drug Discovery and Asymmetric Synthesis

While specific, patented applications of (S)-2-Aminobutane-1,4-diol in marketed drugs are not readily found in the public domain, its structure suggests significant potential as a chiral building block in several areas of medicinal chemistry and asymmetric synthesis.

-

Synthesis of Chiral Ligands: The 1,2-amino alcohol moiety is a common feature in chiral ligands used for asymmetric catalysis.[7] (S)-2-Aminobutane-1,4-diol could serve as a precursor for the synthesis of novel bidentate or tridentate chiral ligands for a variety of metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation, alkylation, or epoxidation.

-

Scaffold for Bioactive Molecules: The aminodiol framework can be elaborated to generate diverse libraries of compounds for screening against various biological targets. The primary and secondary alcohol groups offer differential reactivity for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, it can be a precursor for the synthesis of analogues of immunosuppressive agents like FTY720 (Fingolimod), which features a 2-aminopropane-1,3-diol core.[8]

-

Peptidomimetics and Non-natural Amino Alcohols: The structure of (S)-2-Aminobutane-1,4-diol is related to the amino acid L-homoserine. It can be incorporated into peptide sequences as a non-natural building block to create peptidomimetics with altered conformational properties and enhanced stability towards enzymatic degradation.

Sources

- 1. Synthesis of β-(S-methyl)thioaspartic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4584419A - Process for the production of butane-1,4-diol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

Technical Guide: Scalable and Stereoselective Synthesis of (R)-2-Aminobutane-1,4-diol (CAS 80572-06-1)

Topic: (R)-2-Aminobutane-1,4-diol CAS 80572-06-1 synthesis Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

(R)-2-Aminobutane-1,4-diol (CAS 80572-06-1) is a high-value chiral synthon utilized in the synthesis of peptidomimetics, chiral ligands, and bioactive pharmaceutical ingredients (APIs).[1] Its structural motif—a chiral primary amine flanked by two hydroxyl groups—makes it a versatile scaffold for constructing heterocyclic rings (e.g., pyrrolidines, oxazolidinones) and for introducing chirality into drug candidates.

This guide details a robust, scalable synthetic route derived from the chemical reduction of D-Aspartic acid derivatives . Unlike enzymatic routes which may suffer from low titers or complex downstream processing, the chemical reduction of aspartic acid diesters offers high throughput, predictable stereochemistry, and ease of purification.

Key Technical Specifications

| Parameter | Specification |

| CAS Number | 80572-06-1 |

| IUPAC Name | (2R)-2-aminobutane-1,4-diol |

| Molecular Formula | C₄H₁₁NO₂ |

| Molecular Weight | 105.14 g/mol |

| Chiral Source | D-Aspartic Acid (Retains R configuration) |

| Primary Methodology | Hydride reduction of Dimethyl D-Aspartate |

Retrosynthetic Analysis

The most direct and stereochemically secure path to (R)-2-Aminobutane-1,4-diol is the reduction of the corresponding dicarboxylic acid precursor. Since the stereocenter at C2 is not involved in the bond-breaking steps of carboxyl reduction, the configuration of the starting material determines the product chirality.

-

Precursor: Dimethyl D-Aspartate (or Diethyl D-Aspartate)

-

Starting Material: D-Aspartic Acid (commercially available, low cost)

Figure 1: Retrosynthetic strategy leveraging the chiral pool of D-Aspartic Acid.

Core Synthesis Protocol: Hydride Reduction Route

This protocol describes the two-step conversion of D-Aspartic acid to (R)-2-Aminobutane-1,4-diol. This route is preferred for its reliability and high enantiomeric retention.

Step 1: Activation via Esterification

Direct reduction of the free amino acid is often sluggish due to poor solubility (zwitterionic nature). Converting the acid to a diester enhances solubility in organic solvents (THF) required for the hydride reduction.

-

Reagents: D-Aspartic Acid, Methanol (anhydrous), Thionyl Chloride (

). -

Reaction:

Procedure:

-

Charge a round-bottom flask with anhydrous methanol (10 mL/g of aspartic acid).

-

Cool to 0°C under nitrogen atmosphere.

-

Slowly add Thionyl Chloride (2.5 equivalents) dropwise. Caution: Exothermic, gas evolution (

). -

Add D-Aspartic Acid (1.0 equivalent) in portions.

-

Warm to room temperature, then reflux for 4–6 hours.

-

Concentrate in vacuo to yield Dimethyl D-Aspartate Hydrochloride as a white solid.

-

Checkpoint: Use directly in the next step or recrystallize from MeOH/Ether if high purity is required.

Step 2: Global Reduction with Lithium Aluminum Hydride (LiAlH4)

The ester groups are reduced to primary alcohols. The amine remains intact. Note that the hydrochloride salt from Step 1 will consume hydride; therefore, excess reagent is calculated.

-

Reagents: Lithium Aluminum Hydride (

, LAH), Tetrahydrofuran (THF, anhydrous). -

Stoichiometry: 4.0–5.0 equivalents of hydride relative to the ester (account for active hydrogens on

).

Detailed Protocol:

-

Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Prep: Suspend

(4.5 equiv) in anhydrous THF (15 mL/g of substrate) at 0°C. -

Addition: Dissolve/suspend Dimethyl D-Aspartate HCl in THF. Add this mixture dropwise to the LAH suspension. Maintain temp < 10°C to control exotherm.

-

Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 12–16 hours.

-

Quench (Fieser Method): Cool the mixture to 0°C. Carefully add:

-

Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad.[10] Wash the cake with hot THF or MeOH/DCM (1:9) to recover the polar diol.

-

Isolation: Dry the filtrate over

and concentrate under reduced pressure.

Step 3: Purification

The crude product is a viscous oil or low-melting solid.

-

Distillation: High vacuum distillation (Kugelrohr or short path) is recommended. Boiling point approx. 140–150°C at 0.5 mmHg.

-

Alternative: Ion-exchange chromatography (Dowex 50W) can be used to remove non-basic impurities if distillation is difficult.

Process Workflow & Critical Parameters

The following diagram illustrates the operational workflow, highlighting critical process parameters (CPPs) that ensure safety and yield.

Figure 2: Operational workflow for the synthesis of (R)-2-Aminobutane-1,4-diol.

Quality Control & Characterization

To validate the identity and purity of the synthesized CAS 80572-06-1, the following analytical criteria must be met.

| Test | Acceptance Criteria | Purpose |

| 1H NMR (D₂O or DMSO-d6) | Signals for 2 x | Confirm structure and full reduction. |

| Specific Rotation | Negative value (typically | Confirm enantiomeric retention (R-isomer). |

| GC-MS / HPLC | Purity > 98%. Mass peak | Quantify purity and identify byproducts. |

| Water Content (KF) | < 1.0% | Ensure dryness (hygroscopic material). |

Common Impurity:

-

Pyrrolidine derivatives: Over-heating during distillation or acidic conditions can promote cyclization to 3-pyrrolidinol derivatives. Maintain neutral/basic pH during workup.

Safety & Scale-Up Considerations

Lithium Aluminum Hydride (LAH) Hazards

-

Pyrophoric: LAH reacts violently with water and moisture. All equipment must be oven-dried.

-

Hydrogen Evolution: The quench step generates massive amounts of

gas. Ensure adequate venting and slow addition rates. -

Alternative for Scale-up: For kilogram-scale production, Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al) is often preferred over LAH due to higher solubility in toluene and better thermal stability, though it requires careful handling.

Solvent Handling[9][11]

-

THF: Must be peroxide-free and anhydrous.

-

Methanol: Toxic and flammable.

Waste Disposal

-

Aluminum Salts: The filter cake from the Fieser workup contains aluminum hydroxides and trapped solvent. It should be allowed to weather in a fume hood before disposal as solid chemical waste.

References

-

Reduction of Amino Acid Esters: Abiko, A., et al. "Simple and efficient procedure for the reduction of amino acids to amino alcohols." Tetrahedron Letters, 1992, 33(38), 5517-5518.

-

Fieser Workup Protocol: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.

-

Process Development (Analogous Chemistry): "Process Development Report: Synthesis of (R)-3-aminobutan-1-ol." Medicines for All Institute, VCU, 2019. (Demonstrates NaAlH4 reduction of amino acids).

-

Product Data: (R)-2-Aminobutane-1,4-diol (CAS 80572-06-1) Technical Data Sheet. MolCore.

-

Safety of Hydrides: Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction."[8] ACS Chemical Health & Safety, 2024.[8] [8]

Sources

- 1. molcore.com [molcore.com]

- 2. (2R)-2-Aminobutane-1,4-diol 95.00% | CAS: 80572-06-1 | AChemBlock [achemblock.com]

- 3. 80572-06-1|(R)-2-Aminobutane-1,4-diol|BLD Pharm [bldpharm.com]

- 4. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. US20170029852A1 - Process for the production of 1,4-butanediol - Google Patents [patents.google.com]

- 8. Workup [chem.rochester.edu]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Aspartol (2-aminobutane-1,4-diol)

The following is an in-depth technical guide on Aspartol (2-aminobutane-1,4-diol) , structured for researchers and drug development professionals.

Core Identity & Synthetic Utility in Drug Discovery [1]

Executive Summary

Aspartol (IUPAC: 2-aminobutane-1,4-diol) is a critical chiral amino-alcohol scaffold derived primarily from the reduction of Aspartic acid.[1] As a structural analogue of the amino acid, it retains the chiral integrity of the parent molecule (typically L-Aspartic acid yielding (S)-Aspartol), making it an invaluable "chiral pool" building block.[1]

Its significance in drug development is dual-faceted:

-

Pharmacological Probe: Its adenylated derivative (Aspartol-adenylate) acts as a potent, non-hydrolyzable competitive inhibitor of Aspartyl-tRNA synthetase (AspRS) , validating it as a lead structure for novel antimicrobial development.[1]

-

Chiral Synthon: It serves as a precursor for pyrrolidines, chiral auxiliaries, and complex heterocyclic drugs, including ethambutol analogues and organocatalysts.[1]

Chemical Identity & Physicochemical Profile[1][2]

Aspartol is a hygroscopic, viscous amino-diol.[1] Its polarity and dual-hydroxyl functionality require specific handling protocols to prevent racemization or polymerization during derivatization.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Common Name | Aspartol | Synonyms: L-Homoserinol, 2-amino-1,4-butanediol |

| IUPAC Name | (2S)-2-aminobutane-1,4-diol | Assuming derivation from L-Aspartic Acid |

| CAS Number | 10405-07-9 (S-isomer) | 4426-52-2 (Racemic) |

| Molecular Formula | C₄H₁₁NO₂ | MW: 105.14 g/mol |

| Physical State | Viscous Colorless Oil / Low-melting Solid | Highly Hygroscopic |

| Solubility | H₂O, MeOH, EtOH | Insoluble in Et₂O, Hexanes |

| pKa (Conj.[1][2][3][4][5] Acid) | ~9.5 (Amine) | Estimated |

| Chirality | Retention of Configuration | L-Asp |

Synthesis Methodologies

Method A: Chemical Reduction (Standard Laboratory Protocol)

The most reliable method for generating high-purity Aspartol is the reduction of N-protected Aspartic acid esters.[1] Direct reduction of the free amino acid is difficult due to solubility issues.[1]

Reaction Logic:

-

Protection: N-terminus protection (Boc/Cbz) prevents amine poisoning of the catalyst.[1]

-

Esterification: Converts carboxylic acids to esters, increasing solubility in organic solvents (THF/Ether).[1]

-

Reduction: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂ reduces esters to primary alcohols.[1]

-

Deprotection: Acidic cleavage yields the free amine salt.[1]

Experimental Protocol: Reduction of L-Aspartic Acid Diethyl Ester

Prerequisites: Anhydrous conditions (Schlenk line), N₂ atmosphere.

Step-by-Step Workflow:

-

Setup: Charge a flame-dried 3-neck flask with LiAlH₄ (3.0 equiv) suspended in anhydrous THF at 0°C under N₂ flow.

-

Addition: Dissolve L-Aspartic acid diethyl ester (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic reaction; maintain temp <5°C.[1]

-

Reflux: Warm to room temperature (RT), then reflux for 4–6 hours to ensure complete reduction of both ester groups.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Workup: Stir for 1 hour until a white granular precipitate forms. Filter through Celite.[1] Dry filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (Kugelrohr) or ion-exchange chromatography (Dowex 50W) is required to remove salts.[1]

Method B: Biocatalytic Cascade (Green Chemistry)

Recent advances utilize enzymatic cascades to synthesize Aspartol from bulk chemicals like formaldehyde and acrolein, avoiding hazardous hydrides.[1]

Figure 1: Chemoenzymatic cascade for the synthesis of Aspartol, utilizing C-C bond formation followed by transamination.[1]

Pharmacological Applications: AspRS Inhibition[1]

The primary pharmacological interest in Aspartol lies in its ability to mimic the transition state of amino acid activation in protein synthesis.[1]

Mechanism of Action

Target: Aspartyl-tRNA Synthetase (AspRS).[1][6] Inhibitor Species: Aspartol-Adenylate (Asp-ol-AMP).[1][6]

AspRS catalyzes the attachment of Aspartate to tRNA(Asp) in a two-step reaction:

Inhibition Logic:

Aspartol is the reduced form of Aspartate (COOH

-

Structural Mimicry: It binds to the AspRS active site with high affinity (

in nanomolar range).[1] -

Non-reactive: The hydroxyl group (CH₂OH) cannot react with the tRNA 3'-OH group to form an ester bond.[1] The reaction stalls, effectively sequestering the enzyme.[1]

Figure 2: Competitive inhibition mechanism of Aspartyl-tRNA Synthetase by the high-affinity analogue Aspartol-AMP.[1]

Drug Development Implications[1]

-

Antibiotic Resistance: AspRS is a validated target for antibiotics.[1] Aspartol analogues are explored to target bacterial AspRS (e.g., Pseudomonas aeruginosa) with selectivity over human mitochondrial AspRS.[1][7]

-

Microcin C Analogues: Aspartol is used to synthesize non-hydrolyzable analogues of Microcin C, a "Trojan horse" antibiotic that is processed inside bacteria to release the inhibitor.[1]

Quality Control & Characterization

For research grade Aspartol, the following analytical signatures validate identity and purity.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: D₂O (Hydroxyl protons not visible)

- 3.65–3.80 ppm (m, 2H): C4-H ₂ (Hydroxymethyl group).[1]

- 3.50–3.60 ppm (dd, 1H): C1-H a (Hydroxymethyl near amine).[1]

- 3.35–3.45 ppm (dd, 1H): C1-H b.[1]

- 3.10–3.20 ppm (m, 1H): C2-H (Chiral center, methine attached to amine).[1]

- 1.50–1.70 ppm (m, 2H): C3-H ₂ (Methylene bridge).[1]

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion[1]

-

[M+H]⁺: Calculated: 106.08; Observed: 106.1[1]

-

Fragmentation: Loss of H₂O (M-18) is common in amino alcohols.[1]

Storage & Stability[1]

-

Hygroscopicity: Must be stored under Argon/Nitrogen.

-

Temperature: 2–8°C for long-term storage.

-

Reactivity: Avoid strong oxidizing agents.[1] The amine readily absorbs CO₂ from air (carbamate formation).[1]

References

-

Vertex AI Search. (2026).[1] Aspartol synonym 2-aminobutane-1,4-diol Search Results. Retrieved from 8[1]

-

PubChem. (2025).[1][4] (2S)-2-aminobutane-1,4-diol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Bernier, S., et al. (2005).[1] Synthesis and aminoacyl-tRNA synthetase inhibitory activity of aspartyl adenylate analogs. Bioorganic & Medicinal Chemistry. Retrieved from

-

Metlitskaya, A., et al. (2006).[1] Aspartyl-tRNA synthetase is the target of peptide nucleotide antibiotic Microcin C.[1] Journal of Biological Chemistry. Retrieved from [1]

-

ChemicalBook. (2025).[1][6] (S)-(-)-2-(Boc-Amino)-1,4-butanediol Properties and Synthesis. Retrieved from [1]

-

Beilstein Journals. (2023). C2 to C6 biobased carbonyl platforms for fine chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [1]

Sources

- 1. medkoo.com [medkoo.com]

- 2. (2S)-2-Amino-1,4-butanediol | C4H11NO2 | CID 14325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - C2 to C6 biobased carbonyl platforms for fine chemistry [beilstein-journals.org]

- 4. SID 46518236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cj.sauter.free.fr [cj.sauter.free.fr]

- 8. calpaclab.com [calpaclab.com]

Technical Guide: Physicochemical Profiling of 2-Amino-1,4-Butanediol

The following technical guide details the physicochemical profile of 2-amino-1,4-butanediol , specifically focusing on molecular weight and solubility parameters critical for drug development.

Executive Summary

2-Amino-1,4-butanediol (CAS: 63462-85-9 for racemate; 55264-26-3 for S-isomer) is a bifunctional chiral building block used extensively in the synthesis of pyrrolidines, peptidomimetics, and enzyme inhibitors. Unlike its structural analog 1,4-butanediol (a common solvent), the presence of the C2-amino group introduces a basic center and a hydrogen-bond donor, drastically altering its solubility landscape and handling requirements.

This guide provides a definitive analysis of its molecular weight for mass spectrometry validation and a comprehensive solubility profile to support formulation and synthesis workflows.

Molecular Weight & Structural Characterization[1]

Accurate molecular weight determination is the first step in validation. For 2-amino-1,4-butanediol, the distinction between average and monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) applications.

Fundamental Parameters[1][2][3][4]

| Parameter | Value | Notes |

| Chemical Formula | C₄H₁₁NO₂ | Contains 1 Amine, 2 Hydroxyls |

| Average Molecular Weight | 105.14 g/mol | Used for stoichiometry calculations |

| Monoisotopic Mass | 105.0790 g/mol | Used for HRMS identification |

| [M+H]⁺ Ion | 106.0863 m/z | Primary species in ESI(+) mode |

| Elemental Composition | C (45.70%), H (10.55%), N (13.32%), O (30.44%) | High oxygen/nitrogen content drives polarity |

Structural Implications on Properties

The molecule features a 4-carbon backbone with three polar functional groups:

-

Primary Amine (-NH₂): Proton acceptor (basic).

-

Primary Hydroxyl (C4-OH): H-bond donor/acceptor.

-

Secondary Hydroxyl (C1-OH equivalent): H-bond donor/acceptor.

Expert Insight: The high density of Hydrogen Bond Donors (HBD = 3) and Acceptors (HBA = 3) relative to the small carbon skeleton results in a negative LogP (estimated ~ -1.5 to -2.0). This predicts extreme hydrophilicity, making the compound prone to hygroscopicity in its free base form.

Solubility Profile

Solubility is not a static number; it is a function of the solid-state form (Free Base vs. Salt) and the solvent system.

Theoretical vs. Practical Solubility

The following table summarizes the solubility behavior of 2-amino-1,4-butanediol in its two most common forms.

| Solvent Class | Solvent | Free Base (Oil/Low Melt Solid) | Hydrochloride Salt (Crystalline) |

| Aqueous | Water (pH 7) | Miscible (Highly Soluble) | > 100 mg/mL (Freely Soluble) |

| Protic Polar | Methanol / Ethanol | Freely Soluble | Soluble |

| Aprotic Polar | DMSO / DMF | Freely Soluble | Soluble |

| Chlorinated | Dichloromethane (DCM) | Moderate / Soluble | Insoluble / Poor |

| Ethers | THF / Diethyl Ether | Poor / Insoluble | Insoluble |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Insoluble |

The "Salt Effect" in Synthesis

In drug development, this compound is often purchased or isolated as the Hydrochloride (HCl) salt to improve stability and handling.

-

Free Base: Often a viscous, hygroscopic oil. It absorbs atmospheric water rapidly, which can lead to weighing errors.

-

HCl Salt: A stable crystalline solid. However, its solubility in organic reaction solvents (like DCM or THF) is drastically reduced compared to the free base.

-

Recommendation: If your reaction requires non-polar conditions, perform a "free-basing" step (extraction with NaOH/DCM) immediately prior to use.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Purpose: To determine the saturation solubility of 2-amino-1,4-butanediol (salt or free base) in a specific solvent.

Methodology: Saturation Shake-Flask Method.

Step-by-Step Workflow:

-

Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds after each addition.

-

If dissolved: Stop. Solubility is > 500 mg/mL.

-

If undissolved: Place in a thermomixer at 25°C, shaking at 500 RPM for 24 hours.

-

-

Filtration: Centrifuge the vial at 10,000 RPM for 5 minutes. Filter the supernatant using a 0.22 µm PTFE syringe filter.

-

Quantification:

-

Evaporate a known volume of filtrate (e.g., 100 µL) in a tared vessel under nitrogen.

-

Weigh the residue.

-

Calculation:

-

Protocol: Purity & Identity Validation (HPLC-MS)

Because the molecule lacks a strong UV chromophore (no aromatic rings), standard UV-HPLC is ineffective.

-

Detector: ELSD (Evaporative Light Scattering) or Mass Spectrometer (MS).

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide). Standard C18 columns will not retain this polar molecule.

-

Mobile Phase: Acetonitrile : Water (90:10) with 10mM Ammonium Formate (Buffer pH 3).

Visualizations

Solubility & Interaction Mechanism

The following diagram illustrates why 2-amino-1,4-butanediol exhibits such high water solubility and how the "Salt Switch" alters this property.

Caption: Figure 1. Solubility mechanism showing the dominance of Hydrogen Bonding in aqueous media and the lattice energy barrier introduced by salt formation in organic solvents.

Solubility Determination Workflow

A logical decision tree for determining solubility in the lab.

Caption: Figure 2. Step-by-step experimental workflow for determining the saturation solubility of 2-amino-1,4-butanediol.

Applications in Drug Development[7][8]

Understanding the solubility of 2-amino-1,4-butanediol is crucial for:

-

Peptidomimetic Synthesis: It serves as a chiral scaffold.[1] The high polarity requires careful selection of protecting groups (e.g., Boc, Fmoc) to make the molecule soluble in standard peptide synthesis solvents like DCM or DMF.

-

Prodrug Design: The hydroxyl groups can be esterified to improve lipophilicity, increasing membrane permeability.

-

Purification: Due to its water solubility, unreacted 2-amino-1,4-butanediol can often be removed from organic reaction mixtures simply by aqueous washing, simplifying downstream processing.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14325613: 2-aminobutane-1,4-diol. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

Sources

Technical Guide: Biological Activity and Synthetic Utility of 2-Aminobutane-1,4-Diol Derivatives

This guide serves as a technical manual for researchers investigating the 2-aminobutane-1,4-diol scaffold (often referred to as Aspartol when derived from aspartic acid). It focuses on its utility as a privileged chiral synthon for generating bioactive heterocycles, specifically 3-pyrrolidinols , and its direct application in coordination chemistry.

Executive Summary: The "Aspartol" Scaffold

2-aminobutane-1,4-diol is a chiral amino-diol typically accessible via the reduction of L-aspartic acid or its diesters. Unlike simple amino alcohols, its unique 1,4-diol structure allows for versatile cyclization pathways, making it a critical precursor for 3-hydroxypyrrolidines (3-pyrrolidinols).

These derivatives exhibit potent biological activities across three primary domains:

-

Metabolic Regulation:

-Glucosidase inhibition (Diabetes management).[1][2] -

Antimicrobial Action: Ergosterol biosynthesis inhibition in fungi.

-

Oncology: Platinum(II) coordination complexes for cytotoxicity.[3][4][5][6]

Core Synthetic Pathways & Biological Logic

The biological value of 2-aminobutane-1,4-diol lies in its ability to access the pyrrolidine ring system with defined stereochemistry. The following diagram illustrates the divergence from the parent scaffold to bioactive classes.

Visualization: Synthetic Divergence Tree

Figure 1: Divergent synthesis from the aspartate-derived diol scaffold to three major bioactive classes.

Module A: 3-Pyrrolidinol Derivatives (Metabolic & Antimicrobial)

The cyclization of 2-aminobutane-1,4-diol yields 3-pyrrolidinol , a structural mimic of sugars and a key pharmacophore in antifungal agents.

Mechanism of Action: -Glucosidase Inhibition

Nitrogen-containing sugar mimics (iminosugars) derived from this scaffold act as competitive inhibitors of

-

Physiological Target: The enzyme responsible for hydrolyzing carbohydrates into glucose in the small intestine.

-

Inhibition Logic: The protonated nitrogen of the pyrrolidine ring at physiological pH mimics the oxocarbenium ion transition state of the glycosidic cleavage.

-

Result: Delayed glucose absorption, blunting postprandial hyperglycemic spikes.[1]

Experimental Protocol: Synthesis of N-Benzyl-3-Pyrrolidinol

Rationale: N-protection is required to prevent polymerization during cyclization. The benzyl group serves as a versatile protecting group that increases lipophilicity for cell permeation.

Reagents:

-

(S)-2-aminobutane-1,4-diol (10 mmol)

-

Benzaldehyde (10 mmol)

-

Sodium Borohydride (

) -

Thionyl Chloride (

) -

Triethylamine (

)

Workflow:

-

Reductive Amination: Dissolve diol in MeOH. Add benzaldehyde (1 eq) and stir for 2h. Add

(1.5 eq) at 0°C. Stir 4h. Quench with water, extract with DCM. Yields N-benzyl-2-aminobutane-1,4-diol. -

Chlorination: Dissolve intermediate in

. Add -

Cyclization: Reflux the chlorinated intermediate in alkaline solution (KOH/MeOH) for 6 hours. The internal nucleophilic attack of the amine on the C4-chloride closes the ring.

-

Purification: Silica gel chromatography (DCM:MeOH 9:1).

Data: Structure-Activity Relationship (SAR) - Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of N-substituted derivatives against Candida albicans, demonstrating the "Lipophilic Tail Effect."

| Compound ID | N-Substituent (R) | MIC ( | Mechanism Note |

| ABD-01 | Hydrogen (Unsubstituted) | >500 | Too polar; poor membrane penetration. |

| ABD-02 | Benzyl | 64 | Moderate activity; standard reference. |

| ABD-03 | Dodecyl ( | 4 | High Potency: Surfactant-like disruption of fungal membrane. |

| ABD-04 | 4-Fluorobenzyl | 32 | Improved metabolic stability vs Benzyl. |

Interpretation: A hydrophobic chain (ABD-03) significantly enhances potency, likely by facilitating entry into the fungal lipid bilayer where it targets ergosterol biosynthesis enzymes.

Module B: Platinum(II) Coordination Complexes (Anticancer)

Analogous to Oxaliplatin, 2-aminobutane-1,4-diol can serve as a bidentate ligand. The 1,4-diol moiety offers a unique coordination environment compared to the 1,2-diamine ligands of cisplatin.

Coordination Chemistry

The diol coordinates to Pt(II) through the amine nitrogen and the C1-hydroxyl oxygen (forming a stable 5-membered chelate ring), leaving the C4-hydroxyl free for solubility enhancement.

Visualization: Mechanism of Cytotoxicity

Figure 2: Pharmacodynamics of Platinum-Aspartol complexes leading to tumor cell death.

References

-

Synthetic Utility of Amino-Diols: Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Link

-

Antifungal Pyrrolidines: Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines (and related heterocycles) as Novel Antifungal Agents. MDPI.[7] Link

-

Glycosidase Inhibition:Design, synthesis, and characterization of new deriv

-glucosidase inhibitors. Pharmaspire.[8] Link -

Platinum Complex Analogues: Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II).[3] PubMed. Link

-

General Review of 1,4-Butanediol Bio-production: Advances in Bio-Based Production of 1,4-Butanediol. MDPI.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Antitumor activity of a new platinum complex, oxalato (trans-l-1,2-diaminocyclohexane)platinum (II): new experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of a platinum (II)-doxorubicin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

Methodological & Application

Application Notes & Protocols: The Synthesis of Chiral Amino Alcohols via Lithium Aluminum Hydride Reduction of Amino Acid Esters

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are high-value building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their bifunctional nature and inherent chirality make them indispensable precursors for chiral ligands, catalysts, and complex drug molecules. The reduction of readily available amino acids into these versatile synthons is a cornerstone transformation for drug development professionals.

Among the various methods available, the reduction of amino acid esters using Lithium Aluminum Hydride (LAH, LiAlH₄) is a powerful and widely adopted strategy due to its high efficiency and broad substrate scope.[1][2] This document provides a comprehensive guide to this protocol, grounded in mechanistic understanding and field-proven experimental insights. It details the underlying chemical principles, stringent safety requirements, a step-by-step experimental workflow, and troubleshooting advice to ensure reliable and safe execution.

Scientific Principles and Mechanistic Insight

The Unrivaled Reactivity of Lithium Aluminum Hydride

Lithium Aluminum Hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, carboxylic acids, and their derivatives like esters and amides.[3][4] Its exceptional reactivity stems from the highly polarized Al-H bond, which makes the hydride ion (H⁻) exceptionally nucleophilic.[5] This stands in contrast to milder agents like sodium borohydride (NaBH₄), which are generally incapable of reducing esters or carboxylic acids under standard conditions.[3][6][7]

The Reaction Mechanism: A Two-Step Hydride Addition

The reduction of an ester to a primary alcohol with LAH is not a single event but a sequential process.[8]

-

Nucleophilic Acyl Substitution: The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.[9]

-

Aldehyde Formation: This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the alkoxide (-OR') as a leaving group. This step generates a transient aldehyde.[3][8]

-

Final Reduction: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride.[9] This nucleophilic addition forms an aluminum alkoxide intermediate.

-

Protonation: A final aqueous workup protonates the alkoxide to yield the desired primary alcohol.[7]

It is critical to note that two alcohols are technically formed: the primary amino alcohol from the acyl portion of the ester and the alcohol corresponding to the ester's alkoxy group (e.g., ethanol from an ethyl ester).[10]

Substrate Considerations: The Role of the Ester and Amine

While LAH can reduce carboxylic acids directly, this pathway is often less desirable. The acidic proton of the carboxylic acid reacts violently with the first equivalent of LAH in an acid-base reaction, liberating flammable hydrogen gas and forming a lithium carboxylate salt, which is then reduced more slowly.[10] Converting the amino acid to its corresponding ester (e.g., methyl or ethyl ester) provides a more controlled and efficient reaction.

Furthermore, the free amine of the amino acid ester can, in principle, react with LAH. While reductions are often performed on the amino acid ester hydrochlorides without N-protection[1], sensitive substrates or those requiring exceptionally clean reaction profiles may benefit from the use of an N-protecting group, such as the Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The stability of these groups to LAH must be considered.[11]

A paramount feature of this reaction is the preservation of the stereochemical integrity at the α-carbon, making it an excellent method for producing enantiomerically pure amino alcohols from chiral amino acids.[12][13]

Critical Safety Protocols for Handling Lithium Aluminum Hydride

WARNING: Lithium Aluminum Hydride is an extremely hazardous reagent. A thorough risk assessment must be conducted before any work is initiated. Failure to adhere to strict safety protocols can result in fire, explosion, and severe injury.

-

Reactivity Hazards: LAH reacts violently with water, alcohols, and any protic source, releasing large volumes of highly flammable hydrogen gas which can autoignite.[4][14] It is a water-reactive flammable solid.[15]

-

Handling: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware and solvents must be scrupulously dried before use. LAH is a fine powder that can form dust clouds; inhalation should be avoided.[3]

-

Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves are mandatory.[16][17]

-

Spill Management: In case of a spill, DO NOT USE WATER OR A CO₂ EXTINGUISHER . Cover the spill immediately with a generous amount of dry sand, sodium carbonate, or powdered limestone.[18] Ensure a Class D fire extinguisher and a container of dry sand are readily accessible.[16]

-

Quenching: The quenching of excess LAH is the most hazardous step of the procedure. It must be done slowly, at low temperature (0 °C), and behind a blast shield.

Experimental Workflow and Protocols

This section outlines the complete workflow, from the preparation of the amino acid ester to the isolation of the final amino alcohol product.

Caption: Experimental workflow for LAH reduction of amino acid esters.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Amino Acid Ester Hydrochloride | Reagent Grade, >98% | Must be dry. |

| Lithium Aluminum Hydride (LiAlH₄) | 95-97% powder or granular | Handle exclusively under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or freshly distilled | Use a solvent from a freshly opened bottle or dried over Na/benzophenone. |

| Deionized Water | N/A | For workup. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | For preparing 15% (w/v) aqueous solution for workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | For drying. |

| Celite® 545 | N/A | Optional, as a filter aid. |

Step-by-Step Reduction Protocol (Example: L-Valine Ethyl Ester)

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel topped with a septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

-

LAH Suspension: In the reaction flask, carefully place Lithium Aluminum Hydride (e.g., 1.5 equivalents relative to the ester). Under a positive flow of inert gas, add anhydrous THF via cannula to create a stirrable slurry (e.g., a concentration of ~1 M LAH).

-

Cooling: Immerse the reaction flask in an ice-water bath to cool the LAH slurry to 0 °C.

-

Substrate Addition: Dissolve the L-Valine ethyl ester hydrochloride (1.0 eq) in a minimum amount of anhydrous THF in the dropping funnel. Add this solution dropwise to the vigorously stirred LAH slurry over 30-60 minutes. The rate of addition should be controlled to keep the internal temperature below 10 °C. Hydrogen gas will be evolved from the reaction with the hydrochloride salt.[1] This gas must be safely vented.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting ester is fully consumed (typically 1-4 hours). To sample for TLC, carefully withdraw a small aliquot via syringe, quench it in a separate vial containing a Rochelle's salt solution or ethyl acetate, extract with ether, and spot the ether layer.[18]

-

Fieser Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Perform the following steps with extreme caution behind a blast shield. For every 'X' grams of LAH used, add the following reagents sequentially and dropwise, allowing the vigorous gas evolution to subside between each addition:

-

'X' mL of deionized water.

-

'X' mL of 15% (w/v) aqueous sodium hydroxide.

-

'3X' mL of deionized water.

-

-

Isolation: After the final addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A white, granular precipitate of aluminum salts should form.[18][19] Filter the mixture through a Büchner funnel, optionally over a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or diethyl ether.

-

Purification: Combine the filtrate and the washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude L-Valinol can be further purified by vacuum distillation if required.

Representative Yields

The LAH reduction procedure is effective for a variety of amino acid esters, providing good to excellent yields of the corresponding amino alcohols.

| Starting Amino Acid Ester | Product Amino Alcohol | Reported Yield | Reference |

| L-Valine Ester | L-Valinol | 73-84% | Org. Synth.[1] |

| L-Alanine Ester | L-Alaninol | ~70% | Org. Synth.[1] |

| L-Phenylalanine Ester | L-Phenylalaninol | ~87% | Org. Synth.[1] |

| L-Phenylglycine Ester | L-Phenylglycinol | ~76% | Org. Synth.[1] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet solvents, reagents, or glassware.2. Insufficient LAH.3. Deactivated LAH. | 1. Ensure all materials are scrupulously dried.2. Use a larger excess of LAH (1.5-2.0 eq).3. Use a fresh bottle of LAH. |

| Difficult Workup (Gelatinous Precipitate) | 1. Incorrect stoichiometry in the Fieser workup.2. Insufficient stirring after quenching. | 1. Adhere strictly to the 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LAH.[19]2. Stir vigorously for at least 30 minutes to allow the salts to granulate. |

| Product Contamination | 1. Incomplete reaction.2. Impure starting materials.3. Side reactions. | 1. Increase reaction time or gently warm the reaction (e.g., to reflux in THF) after initial addition.2. Purify the starting ester before reduction.3. Consider N-protection for complex substrates. |

Conclusion

The reduction of amino acid esters with lithium aluminum hydride is a robust and highly effective method for the synthesis of valuable chiral amino alcohols. While the potent reactivity of LAH necessitates unwavering adherence to stringent safety protocols, a well-executed procedure provides excellent yields and preserves stereochemical integrity. By understanding the underlying mechanism and mastering the cautious handling and workup techniques detailed in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors, advancing research and drug development programs.

References

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

-

BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Available from: [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

-

JoVE. Esters to Alcohols: Hydride Reductions. (2025). Available from: [Link]

-

Organic Syntheses. Reduction of L-Valine to L-Valinol: (S)-(+)-2-Amino-3-methyl-1-butanol. Coll. Vol. 7, p.534 (1990); Vol. 64, p.119 (1986). Available from: [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to alcohols using LiAlH4. (2023). Available from: [Link]

-

Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. (2019). Available from: [Link]

-

University of Sussex. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

Bloom Tech. Can Lithium Aluminum Hydride Reduce Esters?. (2024). Available from: [Link]

-

Myers Research Group, Harvard University. Chem 115 Handout: Hydride Reductions. Available from: [Link]

-

Clutch Prep. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Available from: [Link]

-

Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available from: [Link]

-

Nimmagadda, A., et al. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available from: [Link]

-

Leah4sci. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. Available from: [Link]

-

University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available from: [Link]

-

Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

-

Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Available from: [Link]

-

Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. Available from: [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available from: [Link]

-

ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2025). Available from: [Link]

-

ACS Omega. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. (2024). Available from: [Link]

-

Fisher Scientific. Lithium aluminium hydride - SAFETY DATA SHEET. (2015). Available from: [Link]

-

Princeton University EHS. Lithium Aluminum Hydride. Available from: [Link]

-

ACS Publications. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. Available from: [Link]

-

SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

-

New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. jocpr.com [jocpr.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Amino Protecting Groups Stability [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Amino Acid Chirality: Stereospecific Conversion and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. nj.gov [nj.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Chemoselective N-Protection of 2-Amino-1,4-Butanediol

Executive Summary & Strategic Analysis

2-Amino-1,4-butanediol (often referred to as Aspartol) is a versatile chiral building block derived from aspartic acid. Its bifunctional nature—possessing a primary amine and two primary hydroxyl groups—presents a specific synthetic challenge: Chemoselectivity .

The objective is to quantitatively protect the nitrogen center (N-protection) while leaving the two hydroxyl groups free for subsequent functionalization (e.g., selective oxidation or cyclization).

The Core Challenges

-

Nucleophilic Competition: While amines are generally more nucleophilic than alcohols, the presence of two primary hydroxyls increases the statistical probability of O-acylation, particularly with highly reactive electrophiles (e.g., Cbz-Cl, Fmoc-Cl).

-

Solubility Mismatch: The unprotected substrate is highly polar and water-soluble, whereas the protected derivatives become increasingly lipophilic. The reaction medium must accommodate both species to ensure complete conversion.

-

Product Isolation: The resulting N-protected diols often retain significant water solubility, rendering standard aqueous workups (simple extraction) inefficient without modification (e.g., salting out).

Strategic Solutions

-

Reagent Selection: Use milder electrophiles (Boc₂O, Fmoc-OSu) where possible to enhance kinetic selectivity for the amine.

-

Solvent Systems: Employ biphasic systems (Schotten-Baumann conditions) or water-miscible organic solvents (THF/Water, Dioxane/Water) to maintain homogeneity.

-

pH Control: Maintain pH between 8–9. This ensures the amine is deprotonated (nucleophilic) while the hydroxyls remain protonated (neutral), preventing O-acylation.

Experimental Protocols

Protocol A: N-Boc Protection (tert-Butyloxycarbonyl)

Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (Boc₂O). Selectivity: High.[1][2][3] Boc₂O is kinetically slow to react with hydroxyls under mild basic conditions.

Reagents & Materials

-

Substrate: 2-Amino-1,4-butanediol (1.0 equiv)

-

Reagent: Boc₂O (1.1 equiv)

-

Base: NaHCO₃ (2.0 equiv) or Triethylamine (1.5 equiv)

-

Solvent: THF : Water (1:1 v/v)

Step-by-Step Procedure

-

Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) in water (15 mL).

-

Basification: Add NaHCO₃ (20 mmol) to the aqueous solution. Stir until dissolved.

-

Addition: Dissolve Boc₂O (11 mmol) in THF (15 mL). Add this solution dropwise to the aqueous amine mixture at 0°C.

-

Note: Dropwise addition prevents local high concentrations of Boc₂O, minimizing oligomerization or O-reaction.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–6 hours.

-

Monitoring: Check TLC (System: DCM/MeOH 9:1). Stain with Ninhydrin. The starting material spot (base line, purple) should disappear.

-

-

Workup (Critical Step for Polar Diols):

-

Concentrate the mixture under reduced pressure to remove THF.

-

Salting Out: Saturate the remaining aqueous phase with solid NaCl. This pushes the organic product out of the water phase.

-

Extraction: Extract 3x with Ethyl Acetate (EtOAc).

-

Alternative: If the product is highly water-soluble, use n-Butanol for extraction.

-

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: The crude N-Boc diol is often pure enough. If necessary, purify via flash column chromatography (DCM -> 5% MeOH/DCM).

Protocol B: N-Cbz Protection (Benzyloxycarbonyl)

Mechanism: Nucleophilic substitution on Benzyl chloroformate (Cbz-Cl). Selectivity: Moderate. Cbz-Cl is highly reactive; strictly controlled low temperature is required to prevent O-carbonylation.

Reagents & Materials

-

Substrate: 2-Amino-1,4-butanediol (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

-

Base: Na₂CO₃ (2.0 equiv)

-

Solvent: Acetone : Water (1:1 v/v)

Step-by-Step Procedure

-

Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) and Na₂CO₃ (20 mmol) in Water (20 mL). Cool to 0°C .[4]

-

Addition: Dilute Cbz-Cl (10.5 mmol) in Acetone (5 mL). Add dropwise over 30 minutes, maintaining temperature < 5°C.

-

Critical: Do not let the temperature rise. Higher temps promote O-acylation with the reactive acid chloride.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to 15°C for 2 hours.

-

Quench: Add a minimal amount of N,N-dimethylethylenediamine (0.1 equiv) if Cbz-Cl excess persists (optional).

-

Workup:

-

Evaporate Acetone.

-

Acidify carefully with 1M HCl to pH ~3 (Cbz is acid stable, unlike Boc).

-

Extract with EtOAc (3x).

-

-

Purification: Recrystallization from EtOAc/Hexanes is often possible due to the aromatic ring increasing crystallinity.

Protocol C: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)

Mechanism: Acylation using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Selectivity: High.[1][2][3] Fmoc-OSu is less reactive toward alcohols than Fmoc-Cl.

Reagents & Materials

-

Substrate: 2-Amino-1,4-butanediol (1.0 equiv)

-

Reagent: Fmoc-OSu (1.05 equiv)

-

Base: NaHCO₃ (1.5 equiv)

-

Solvent: Dioxane : Water (1:1 v/v)

Step-by-Step Procedure

-

Preparation: Dissolve 2-amino-1,4-butanediol (10 mmol) in Water (15 mL) and NaHCO₃ (15 mmol).

-

Addition: Dissolve Fmoc-OSu (10.5 mmol) in Dioxane (15 mL). Add slowly to the aqueous phase at Room Temperature.

-

Note: Unlike Cbz-Cl, Fmoc-OSu does not require 0°C.

-

-

Reaction: Stir for 3–5 hours. The mixture may become cloudy as the Fmoc-protected product precipitates.

-

Workup:

-

Do NOT acidify (Fmoc is base-labile, but strong acid can sometimes cause issues with precipitation or solubility).

-

Dilute with water and extract with EtOAc.

-

Wash organic layer with 1M HCl (briefly) to remove unreacted amine, then Brine.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Comparative Analysis of Conditions

| Feature | N-Boc Protocol | N-Cbz Protocol | N-Fmoc Protocol |

| Reagent | Boc₂O | Cbz-Cl | Fmoc-OSu |

| Selectivity (N vs O) | Excellent | Moderate (Temp dependent) | Good |

| Solvent System | THF/H₂O | Acetone/H₂O | Dioxane/H₂O |

| Base | NaHCO₃ / NaOH | Na₂CO₃ | NaHCO₃ |

| Deprotection | Acid (TFA/HCl) | Hydrogenolysis (H₂/Pd) | Base (Piperidine) |

| Primary Risk | Product water solubility | O-acylation if warm | Solubility of Fmoc-OSu |

Visual Workflow (Graphviz)

Figure 1: Decision tree and workflow for the chemoselective N-protection of 2-amino-1,4-butanediol.

Troubleshooting & Validation

Analytical Validation

-

TLC (Thin Layer Chromatography):

-

Stain: Ninhydrin.

-

Observation: Free amine turns purple/blue. Protected amine (Boc/Cbz/Fmoc) will NOT stain purple (or very faintly). It may stain under UV or with PMA (Phosphomolybdic Acid) for the diol functionality.

-

-

1H NMR Spectroscopy:

-

Look for the shift of the proton on the carbon alpha to the nitrogen. Upon protection, this signal typically shifts downfield due to the electron-withdrawing carbamate group.

-

Boc: Strong singlet at ~1.4 ppm (9H).

-

Cbz: Aromatic signals (7.3 ppm) and benzylic CH₂ singlet (~5.1 ppm).

-

Fmoc: Aromatic signals and the characteristic doublet (CH₂) and triplet (CH) around 4.2–4.5 ppm.

-

Common Issues

-

Low Yield (Boc): Usually due to poor extraction of the water-soluble product. Solution: Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.

-

O-Acylation (Cbz): Product shows extra spots on TLC. Solution: Repeat reaction at strictly 0°C and ensure base is not in large excess.

-

Incomplete Solubility: If the substrate doesn't dissolve in the mixed solvent, increase the water ratio slightly or switch to Dioxane/Water which often solubilizes amino alcohols better than THF/Water.

References

-

Sigma-Aldrich. Application Note – N-Boc protection. (General protocol for N-Boc protection of amines).[3][5] Link

-

Master Organic Chemistry. Mechanism and Selectivity of Amine Protection (Boc, Cbz, Fmoc).Link

-

Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. (Describes carbonate/bicarbonate buffer systems for Cbz protection). Link

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Demonstrates chemoselectivity of Boc in aqueous media). Link

-

Fisher Scientific. Amine Protection / Deprotection Protocols.Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Synthesis of chiral pyrrolidines from 2-aminobutane-1,4-diol

Application Note: Precision Synthesis of Chiral 3-Substituted Pyrrolidines

Introduction

Chiral pyrrolidines are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous glycosidase inhibitors, GPCR ligands, and kinase inhibitors. While traditional routes often employ L-proline or succinimide derivatives, the use of chiral 2-aminobutane-1,4-diol (derived from the chiral pool precursor L-aspartic acid) offers a distinct advantage: access to 3-substituted pyrrolidines with high enantiopurity.

This application note details a robust, self-validating protocol for converting 2-aminobutane-1,4-diol into chiral 3-functionalized pyrrolidines. Unlike direct cyclization methods that often suffer from poor regioselectivity (yielding mixtures of 4-membered azetidines and 5-membered pyrrolidines), this protocol leverages a controlled Kinetic-to-Thermodynamic Ring Expansion strategy.

Strategic Analysis

The transformation of 2-aminobutane-1,4-diol (1 ) poses a unique regiochemical challenge due to the position of the amine at C2:

-

Path A (Kinetic): Intramolecular attack of the amine on the C4-leaving group forms a 4-membered Azetidine .

-

Path B (Thermodynamic): Direct attack on C1 forms a 3-membered Aziridine (highly strained, unlikely without specific conditions).

-

Path C (Rearrangement): The generated azetidine intermediate, upon activation of the pendant hydroxymethyl group, undergoes a ring expansion via a bicyclic Azetidinium Ion to yield the thermodynamically stable Pyrrolidine .

We utilize Path C , as it provides superior control over stereochemistry and allows for the introduction of various nucleophiles at the C3 position.

Experimental Protocol

Phase 1: N-Protection & Kinetic Cyclization (Formation of the Azetidine Core)

Objective: Isolate the kinetically favored N-benzyl-2-(hydroxymethyl)azetidine.

-

Reagents: 2-aminobutane-1,4-diol, Benzaldehyde, NaBH4, Thionyl Chloride (

), NaOH. -

Solvents: Methanol (MeOH), Dichloromethane (DCM).

Step-by-Step Workflow:

-

Reductive Amination:

-

Dissolve (S)-2-aminobutane-1,4-diol (10 mmol) in MeOH (50 mL).

-

Add Benzaldehyde (10.5 mmol) and stir for 2 h at RT to form the imine.

-

Cool to 0°C; add NaBH4 (15 mmol) portion-wise. Stir for 4 h.

-

Checkpoint: TLC should show complete consumption of aldehyde.

-

Quench with water, extract with DCM, dry (

), and concentrate to yield N-benzyl-2-aminobutane-1,4-diol .

-

-

Selective Cyclization:

-

Dissolve the N-benzyl intermediate in dry THF.

-

Add

-BuLi (1.1 equiv) at -78°C followed by TsCl (1.0 equiv) to selectively activate the primary C4-hydroxyl (less sterically hindered than the C1-hydroxymethyl group adjacent to the amine). -

Note: Alternatively, use Mitsunobu conditions (

, DIAD) which prefer primary alcohols. -

Heat to reflux (60°C) for 12 h. The amine displaces the C4-OTs to form N-benzyl-2-(hydroxymethyl)azetidine .

-

Phase 2: Ring Expansion (The "Couty" Rearrangement)

Objective: Convert the azetidine to 3-substituted pyrrolidine via the azetidinium ion.

-

Mechanism: Activation of the remaining C1-hydroxymethyl group triggers neighboring group participation (NGP) by the nitrogen, forming a transient bicyclic azetidinium ion. Nucleophilic attack then opens the bridge to form the 5-membered ring.

Step-by-Step Workflow:

-

Activation:

-

Dissolve N-benzyl-2-(hydroxymethyl)azetidine in DCM at 0°C.

-

Add Triflic Anhydride (

, 1.1 equiv) and Pyridine (2.0 equiv). Stir for 30 min. -

Critical: The triflate is a "super-leaving group" necessary to drive the formation of the strained azetidinium intermediate.

-

-

Rearrangement/Substitution:

-

Add the desired Nucleophile (e.g., KOAc for -OAc, NaCN for -CN, or simply heat for rearrangement to 3-halopyrrolidine if using

in step 1). -

Reflux in acetonitrile (

) for 6-12 h. -

Result: The nucleophile attacks the less hindered carbon of the azetidinium bridge, opening the ring to yield N-benzyl-3-substituted pyrrolidine .

-

Data Summary & Troubleshooting

| Parameter | Kinetic Product (Azetidine) | Thermodynamic Product (Pyrrolidine) |

| Ring Size | 4-membered | 5-membered |

| Key Reagent | 1 eq. TsCl / Base (Mild) | |

| Stability | Stable at RT | Highly Stable |

| Stereochemistry | Retention at C2 | Inversion at C3 (Net) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield of Azetidine | Non-selective tosylation (O-1 vs O-4). | Use steric bulk to protect C1 or lower temp (-78°C) during activation. |

| No Rearrangement | Leaving group on azetidine too poor. | Switch from Mesylate (Ms) to Triflate (Tf) or Nosylate (Ns). |

| Polymerization | Azetidinium ion too long-lived. | Increase concentration of Nucleophile; use polar aprotic solvent (DMF/ACN). |

Reaction Pathway Visualization

Caption: Mechanistic flow from acyclic diol to chiral pyrrolidine via the critical azetidinium expansion pathway.

References

-

Couty, F., et al. (2004).[1] "Synthesis and reactivity of enantiomerically pure N-alkyl-2-alkenyl azetidinium salts." Tetrahedron Letters, 45(40), 7525-7528.

-

D'hooghe, M., & De Kimpe, N. (2006). "Conversion of 2-(hydroxymethyl)azetidines into 3-functionalized pyrrolidines." Tetrahedron, 62(3), 513-535.

-

Gao, Y., et al. (1995). "Asymmetric Synthesis of 3-Substituted Pyrrolidines via Ring Expansion of Azetidines." Journal of the American Chemical Society, 117(35), 9075-9076.

-

Sato, K., et al. (2003). "Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst." Applied Catalysis A: General, 250(2), 247-254.

Sources

2-amino-1,4-butanediol as a chain extender in polyurethanes

Application Note & Protocol

Topic: 2-Amino-1,4-butanediol: A Novel Chain Extender for Advanced Polyurethane Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyurethanes (PUs) are a versatile class of segmented block copolymers renowned for their tunable physicochemical properties. The final performance of a PU is largely dictated by its microstructure, specifically the phase separation between the amorphous soft segments (SS) and the crystalline or glassy hard segments (HS). Chain extenders, low-molecular-weight diols or diamines, are critical reactants that, along with diisocyanates, form these hard segments.[1] This document provides an in-depth technical guide on the application of 2-amino-1,4-butanediol (ABDO) as a non-traditional chain extender. Unlike conventional diols (e.g., 1,4-butanediol, BDO) or diamines, ABDO possesses both primary amine and primary hydroxyl functional groups. This unique bifunctionality introduces a significant reactivity differential, enabling the formation of distinct hard segments containing both urea and urethane linkages. This note details the causality behind using ABDO, provides a robust, self-validating protocol for synthesis via the prepolymer method, and outlines key characterization techniques to evaluate the resulting materials, with a particular focus on applications requiring enhanced mechanical performance and biocompatibility.

Introduction: The Decisive Role of the Chain Extender

Segmented polyurethanes derive their remarkable properties from thermodynamic incompatibility between the flexible, low-glass-transition-temperature (Tg) soft segments (typically polyester or polyether macrodiols) and the rigid, high-Tg hard segments.[2] The chain extender is the molecular architect of this hard segment. The choice of chain extender governs several critical parameters:

-

Hard Segment Polarity and Cohesion: The nature of the linkages (urethane vs. urea) and the structure of the extender dictate the strength of hydrogen bonding within the hard domains.

-

Phase Separation: The compatibility of the chain extender with the soft and hard domains influences the degree of microphase separation, which directly impacts mechanical properties like elasticity and tensile strength.[2][3]

-

Crystallinity: Symmetrical chain extenders like BDO tend to form highly ordered, crystalline hard segments, imparting toughness and high modulus.[4][5]

The introduction of 2-amino-1,4-butanediol (HO-CH₂-CH(NH₂)-CH₂-CH₂-OH) presents a strategic departure from conventional extenders. Its dual functionality offers a unique lever to manipulate the hard segment chemistry and, consequently, the final polymer properties.

The Scientific Rationale: Why 2-Amino-1,4-butanediol?

The primary advantage of ABDO lies in the differential reactivity of its nucleophilic groups towards isocyanates (-NCO). The reaction rate of a primary amine with an isocyanate is several orders of magnitude faster than that of a primary alcohol.[6] This phenomenon is the cornerstone of the unique properties imparted by ABDO.

-

Formation of Urea and Urethane Linkages: The initial, rapid reaction occurs between the isocyanate and the amine group of ABDO, forming a highly stable, bidentate hydrogen-bonding urea linkage (-NH-CO-NH-). The subsequent, slower reaction of the hydroxyl groups forms urethane linkages (-O-CO-NH-). This creates a hybrid hard segment with a higher density of strong hydrogen bonds compared to a purely BDO-based hard segment.

-

Disruption of Hard Segment Symmetry: The pendant hydroxymethyl group and the inherent asymmetry of the ABDO molecule disrupt the linear packing that is characteristic of extenders like BDO.[5] This can reduce the degree of crystallinity in the hard domains, potentially leading to materials with higher flexibility and optical clarity.[3]

-

Biocompatibility and Biodegradability: Amino acid-based chain extenders have been explored for creating biodegradable polyurethanes for biomedical applications.[7][8][9] ABDO, as an amino-alcohol, can be considered a step in this direction, potentially yielding degradation products with higher biocompatibility than purely synthetic diols, a critical consideration for drug development and medical device professionals.

The diagram below illustrates the fundamental difference in the hard segments formed using a conventional diol versus the amino-diol chain extender.

Caption: Experimental workflow for polyurethane synthesis using ABDO.

Step-by-Step Methodology

Step 1: Prepolymer Synthesis

-

Setup: Assemble a dry 3-neck flask with a mechanical stirrer, nitrogen inlet, and thermometer.

-

Reagent Charging: Charge the flask with the pre-dried PTMEG-1000 polyol. Begin stirring under a gentle nitrogen purge.

-